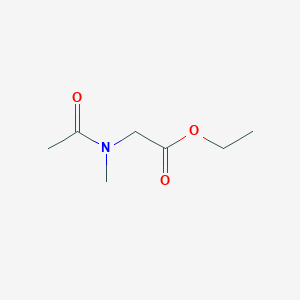

Ethyl 2-(N-methylacetamido)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

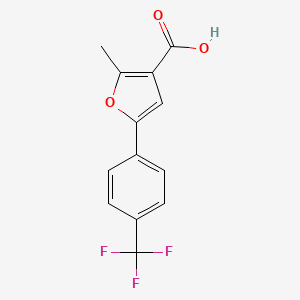

Ethyl 2-(N-methylacetamido)acetate is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemoselective Acetylation and Synthesis Applications : Ethyl 2-(N-methylacetamido)acetate is used in chemoselective acetylation processes. For instance, in a study on chemoselective monoacetylation, different acyl donors including ethyl acetate were examined for their efficacy in producing N-(2-Hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis (Magadum & Yadav, 2018).

Crystal Structure and Potential Bioactivity : Research focusing on the crystal structure of compounds related to this compound has been conducted to assess potential bioactivity in various therapeutic areas. For example, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was synthesized and characterized for its potential as an analgesic and antidyslipidemic agent (Navarrete-Vázquez et al., 2011).

Molecular Structure Analysis : Studies have been conducted to determine the molecular structure and characteristics of related compounds. In one study, the gas-phase structures of N-ethylacetamide, which shares a functional group with this compound, were determined using molecular beam Fourier-transform microwave spectroscopy and quantum chemical calculations (Kannengießer et al., 2015).

Physical Property Analysis in Chemical Mixtures : The compound has been studied in the context of its physical properties when mixed with other chemicals. For example, research on the densities, viscosities, and refractive indices of mixtures involving N,N-Dimethylacetamide and ethyl acetate has been carried out to understand their interactions (I. and Khanlarzadeh, 2006).

Interaction Studies in Hydrogen Bonding : The interactions involving hydrogen bonds between N-methylacetamide and other esters have been explored. This helps in understanding the behavior of similar compounds in biological systems, as seen in a study comparing hydrogen bonding interactions in systems involving N-methylacetamide and methyl acetate (Zhou et al., 2018).

Industrial Applications in Separation Processes : this compound-related compounds have been studied for their role in industrial separation processes. For instance, the separation of ethyl acetate and n-hexane using N-methyl-2-pyrrolidone as entrainer has been investigated (Feng et al., 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

Ethyl 2-(N-methylacetamido)acetate is a derivative of glycine , an important amino acid in the human body. The primary targets of this compound are likely to be the same as those of glycine, which plays a crucial role in the central nervous system and has a variety of functions in the body .

Mode of Action

As a glycine derivative, it may interact with glycine receptors and other targets in the body . Glycine acts as an inhibitory neurotransmitter in the central nervous system, especially in the spinal cord, brainstem, and retina .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by glycine. Glycine is involved in several key metabolic pathways, including the synthesis of proteins, the regulation of glutathione levels, and the detoxification of certain compounds .

Pharmacokinetics

Its metabolism and excretion would depend on the specific enzymes and transporters it interacts with .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. Given its potential role as a glycine derivative, it may have effects on neurotransmission, protein synthesis, and other cellular processes .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the pH of the surrounding environment, the presence of other molecules or drugs, and the specific physiological conditions of the individual .

Eigenschaften

IUPAC Name |

ethyl 2-[acetyl(methyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4-11-7(10)5-8(3)6(2)9/h4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDAJCQRVCXYIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630490 |

Source

|

| Record name | Ethyl N-acetyl-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34597-05-2 |

Source

|

| Record name | Ethyl N-acetyl-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)

![[3-(Pyridin-2-yloxy)phenyl]methanol](/img/structure/B1322880.png)